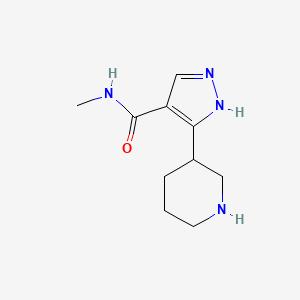

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-methyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C10H16N4O/c1-11-10(15)8-6-13-14-9(8)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H,11,15)(H,13,14) |

InChI Key |

KQTGRQCNNPTHDV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(NN=C1)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Pharmacological Activity: Antitumor and Antimicrobial Agents

- Compound 7a/7b (): Structure: 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide derivatives. Activity: Demonstrated excellent antitumor activity, attributed to the indole and phenylamino substituents, which may enhance DNA intercalation or kinase inhibition. Key Difference: The absence of a piperidine ring and presence of indole substituents distinguish these from the target compound, suggesting divergent mechanisms of action .

- Compound 4a–4c (): Structure: 5-amino-N-(substituted phenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamides. Activity: Varied melting points (178–247°C) indicate differences in crystallinity and solubility.

Neurological Targets: Cannabinoid Receptor Modulators

- SR-144528 () :

- Structure: N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxamide.

- Activity: A CB2 receptor antagonist (IC$_{50}$ < 10 nM). The bicyclic heptane and chlorophenyl groups confer selectivity for CB2 over CB1 receptors, unlike the target compound’s simpler piperidine ring .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Piperidine vs.

- Halogenated Groups: Chlorine and fluorine atoms in agrochemicals (e.g., 5c, Penthiopyrad) improve target binding and environmental stability but may reduce mammalian toxicity thresholds compared to the target compound’s non-halogenated structure .

Physicochemical Properties

- Solubility: The N-methyl group in the target compound likely increases lipophilicity (logP ~2.5) compared to non-methylated analogs like 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride (logP ~1.8) .

- Metabolic Stability : Methylation at the carboxamide nitrogen may reduce oxidative metabolism, extending half-life relative to compounds with primary amides (e.g., 4a–4c) .

Biological Activity

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Carboxamide Functional Group : Contributes to its biological activity.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 232.28 g/mol.

Biological Activities

This compound exhibits several notable biological activities:

1. Anti-inflammatory Activity

Research indicates that compounds in the pyrazole family can inhibit inflammatory pathways. For instance, derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with IC50 values comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

Studies have demonstrated that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, certain derivatives have shown potent antiproliferative activity against breast cancer cells (MCF-7) with IC50 values as low as 0.08 µM .

3. Neuroprotective Effects

Some pyrazole compounds exhibit neuroprotective properties by acting as monoamine oxidase inhibitors (MAOIs), which can help in managing neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Protein Kinases

It has been identified as a modulator of specific protein kinases involved in inflammatory responses and cancer cell proliferation, making it a candidate for therapeutic applications in these areas .

Cytokine Inhibition

The compound's ability to inhibit cytokine release plays a crucial role in its anti-inflammatory effects, reducing the overall inflammatory response in vivo .

In Vivo Studies

In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects, with reductions in edema comparable to ibuprofen .

In Vitro Studies

Cell line studies showed that this compound effectively inhibited the growth of various cancer cell lines, including MCF-7 and A549 (lung cancer), indicating its potential as an anticancer agent .

Comparative Analysis of Biological Activities

Q & A

Basic: How can the synthesis of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide be optimized for high yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitutions, and coupling. Key steps include:

- Core Formation : Construct the pyrazole ring via cyclization of hydrazine derivatives with diketones or β-keto esters under reflux in ethanol or methanol .

- Piperidine Introduction : Use Buchwald-Hartwig amination or reductive amination to incorporate the piperidin-3-yl group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .

- Carboxamide Coupling : Activate the carboxylic acid using HATU or EDCl/HOBt, followed by reaction with methylamine in DMF or THF under nitrogen .

- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

Basic: What analytical techniques are critical for characterizing the structure of this compound?

Methodological Answer:

Structural validation requires a combination of spectroscopic and chromatographic methods:

- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the methyl group on the pyrazole appears as a singlet near δ 2.2–2.5 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₇N₅O: 235.14) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98% is typical for research-grade material) .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement (e.g., [³H]CP55940 for cannabinoid receptors) quantifies affinity (Kᵢ values). Competitive binding protocols using HEK-293 cells expressing CB1/CB2 receptors are standard .

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., CDK2) with ATP concentrations near Km to measure IC₅₀ .

- Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HCT-116) to evaluate antiproliferative effects .

Advanced: How do molecular dynamics simulations elucidate interactions with cannabinoid receptors?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model binding poses. Key interactions include hydrogen bonding between the carboxamide and K3.28(192) in CB1’s transmembrane helix 3 .

- Mutagenesis Validation : Replace K3.28 with alanine to disrupt hydrogen bonding, observed via reduced inverse agonism in electrophysiological assays (e.g., Ca²⁺ current modulation in neurons) .

- CoMFA Models : Generate 3D-QSAR models to correlate steric/electrostatic fields with binding affinity (r² > 0.90) .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

Methodological Answer:

- Substituent Variation : Modify the piperidine’s N-methyl group to bulkier alkyl chains (e.g., cyclopropyl) to enhance metabolic stability. Analogs with sulfonamide groups increase tPSA (>90 Ų), reducing blood-brain barrier penetration .

- Pyrazole Core Modifications : Introduce electron-withdrawing groups (Cl, CF₃) at C5 to boost receptor affinity. For example, 5-(4-chlorophenyl) derivatives show 10-fold higher CB1 binding than unsubstituted analogs .

- Bioisosteric Replacement : Replace the carboxamide with sulfonamide to maintain hydrogen bonding while improving solubility .

Advanced: What strategies improve pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl in 4-hydroxybutan-2-yl substituents) or formulate as hydrochloride salts .

- Metabolic Stability : Replace labile methyl groups with deuterated analogs or fluorinated moieties to slow CYP450-mediated oxidation .

- In Vivo Testing : Use diet-induced obese (DIO) mouse models to assess oral bioavailability and tissue distribution via LC-MS/MS .

Advanced: How can contradictory data in receptor binding vs. functional assays be resolved?

Methodological Answer:

- Functional Selectivity : Test inverse agonism (e.g., GTPγS binding) vs. neutral antagonism in CB1 mutants (e.g., K3.28A) to distinguish conformational state preferences .

- Allosteric Modulation : Use Schild analysis to determine if discrepancies arise from allosteric effects. For example, SR141716A shows competitive antagonism in WT CB1 but neutral effects in mutants .

- Pathway-Specific Assays : Compare cAMP inhibition (Gi-coupled) vs. β-arrestin recruitment to identify biased signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.